molecular formula C7H8N2S B1274208 4-Pyridineethanethioamide CAS No. 5451-38-7

4-Pyridineethanethioamide

Cat. No. B1274208
Key on ui cas rn: 5451-38-7
M. Wt: 152.22 g/mol
InChI Key: YDWBSELKNDFNQZ-UHFFFAOYSA-N
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Patent
US08268814B2

Procedure details

Hydrogen sulfide was passed through a solution of 2-(pyridin-4-yl)acetonitrile (2.5 g) in 30% strength ammoniacal methanol (12 ml) at 0° C. for 30 minutes. The resulting reaction mixture was stirred at 25° C. for 16 hours. The solid which had precipitated was filtered out, washed with ether and dried. The desired product was obtained in a yield of 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[SH2:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1>CO>[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[S:1])[NH2:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
2.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC#N
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(N)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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